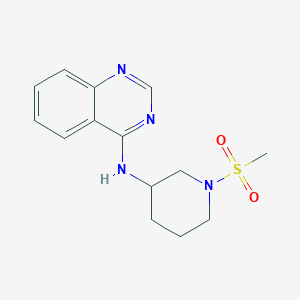
N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine, also known as MSQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MSQ is a quinazoline derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for drug development.
作用機序
The exact mechanism of action of N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine is not fully understood. However, studies have suggested that it may exert its effects by inhibiting various protein kinases, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). By inhibiting these kinases, this compound may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the expression of various proteins involved in cancer cell growth and proliferation. Additionally, this compound has been shown to inhibit the formation of new blood vessels, which is critical for the growth and spread of cancer cells.
実験室実験の利点と制限
One of the main advantages of N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine for lab experiments is its ability to inhibit multiple protein kinases, making it a potentially effective treatment for various types of cancer. Additionally, its relatively simple synthesis method and low toxicity make it an attractive candidate for drug development. However, the limited availability of this compound and its poor solubility in aqueous solutions can pose challenges for lab experiments.
将来の方向性
Future research on N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine should focus on further elucidating its mechanism of action and identifying its specific targets in cancer cells. Additionally, studies should investigate its potential applications in combination with other anticancer drugs and its efficacy in animal models. Finally, efforts should be made to improve the solubility and availability of this compound for future lab experiments and clinical trials.
In conclusion, this compound, or this compound, is a promising compound for drug development with potential applications in cancer treatment. Its ability to inhibit multiple protein kinases and induce apoptosis in cancer cells make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and optimize its efficacy for future clinical use.
合成法
The synthesis of N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine involves the reaction of 3-(N-methylsulfonyl) piperidine with 4-chloroquinazoline in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethylacetamide, and the product is obtained through purification techniques such as column chromatography or recrystallization.
科学的研究の応用
N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antitumor, and antiproliferative activities in various in vitro and in vivo studies. Additionally, this compound has been investigated for its ability to inhibit protein kinases, which play a critical role in cancer cell growth and proliferation.
特性
IUPAC Name |
N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-21(19,20)18-8-4-5-11(9-18)17-14-12-6-2-3-7-13(12)15-10-16-14/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUMTVQOLLJILP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)NC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-chloro-2-cyanophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7533065.png)
![N-[3-[[10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl]oxy]phenyl]acetamide](/img/structure/B7533077.png)
![[4-(4-Butan-2-ylphenyl)sulfonylpiperazin-1-yl]-cyclohexylmethanone](/img/structure/B7533082.png)
![3-cyano-N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7533085.png)
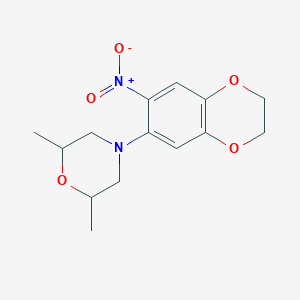

![N-[3-[[(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533106.png)
![N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide](/img/structure/B7533119.png)
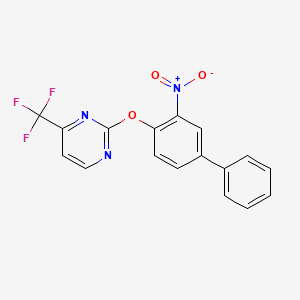
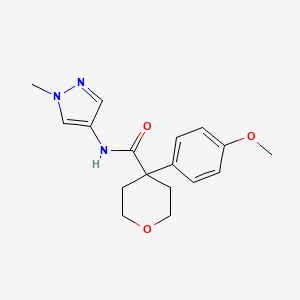

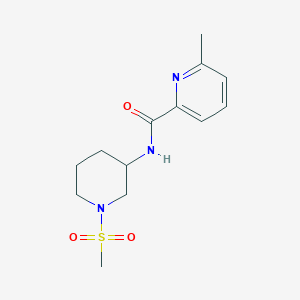
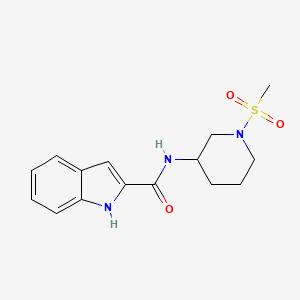
![2-methylsulfanyl-N-(4-thieno[3,2-d]pyrimidin-4-yloxyphenyl)acetamide](/img/structure/B7533168.png)
